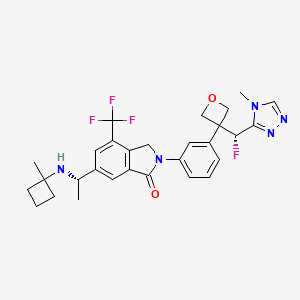
17|A-Hsd10-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound 17, also known as 17-alpha-ester, is a steroidal compound with significant applications in various fields, including medicine and industrial chemistry. This compound is characterized by its unique structure, which includes a 17-alpha-hydroxy group, making it a valuable intermediate in the synthesis of various steroidal drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of compound 17-alpha-ester typically involves the following steps:
Dissolution: The raw material, 17-alpha, 21-dihydroxy steroid compound, is dissolved in a cyclic ester solvent such as dioxane.
Reaction: An ester and a catalyst (e.g., p-toluenesulfonic acid) are added to the mixture, which is then reacted to form a cyclic ester.
Industrial Production Methods: Industrial production of compound 17-alpha-ester follows similar steps but on a larger scale, with precise control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: Compound 17 undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a ketone.
Reduction: Reduction of the ketone back to a hydroxyl group.
Substitution: Replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various steroidal derivatives with altered functional groups, which can be further utilized in the synthesis of pharmaceutical compounds .
Aplicaciones Científicas De Investigación
Compound 17 has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex steroidal molecules.
Biology: Studied for its role in cellular processes and hormone regulation.
Medicine: Utilized in the development of steroidal drugs for treating inflammatory and autoimmune conditions.
Industry: Employed in the production of high-value chemicals and materials .
Mecanismo De Acción
The mechanism of action of compound 17 involves its interaction with specific molecular targets, such as hormone receptors. It exerts its effects by binding to these receptors, modulating gene expression, and influencing various cellular pathways. This interaction leads to physiological effects such as anti-inflammatory and immunosuppressive actions .
Comparación Con Compuestos Similares
Hydrocortisone: A corticosteroid with similar anti-inflammatory properties.
Prednisolone: Another corticosteroid used for its potent anti-inflammatory effects.
Dexamethasone: A synthetic steroid with a longer duration of action compared to compound 17.
Comparison: Compound 17 is unique due to its specific structural features, which confer distinct pharmacokinetic and pharmacodynamic properties. Unlike hydrocortisone and prednisolone, compound 17 has a higher affinity for certain receptors, leading to more targeted effects. Additionally, its synthesis involves unique reaction conditions that differentiate it from other similar compounds .
Propiedades
Fórmula molecular |
C25H38O4 |
|---|---|
Peso molecular |
402.6 g/mol |
Nombre IUPAC |
6-[[(3S,8S,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexanoic acid |
InChI |
InChI=1S/C25H38O4/c1-24-13-5-6-20(24)19-10-9-17-16-18(11-15-25(17,2)21(19)12-14-24)29-23(28)8-4-3-7-22(26)27/h9,18-21H,3-8,10-16H2,1-2H3,(H,26,27)/t18-,19-,20-,21-,24-,25-/m0/s1 |
Clave InChI |
VGXKMWPNJIWCNF-FYVXYBBASA-N |
SMILES isomérico |
C[C@@]12CCC[C@H]1[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC2)C)OC(=O)CCCCC(=O)O |
SMILES canónico |
CC12CCCC1C3CC=C4CC(CCC4(C3CC2)C)OC(=O)CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tetrasodium;5-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12374028.png)
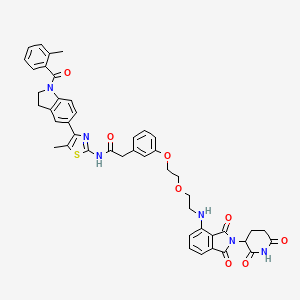
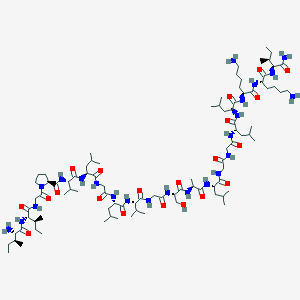


![1-(4-anilinophenoxy)-3-[[(E)-3-(2-methoxyphenyl)prop-2-enyl]amino]propan-2-ol](/img/structure/B12374043.png)
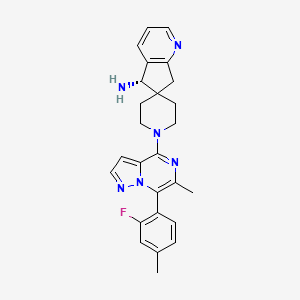
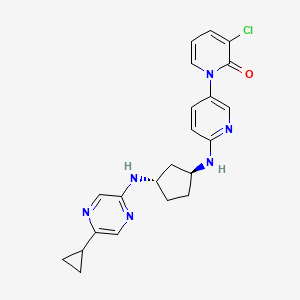
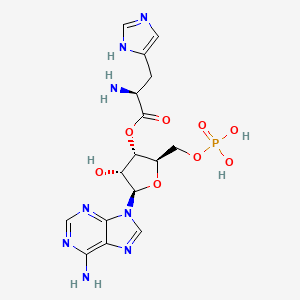

![N-[(1R)-1-(3-fluorophenyl)ethyl]-7-methoxy-6-(oxan-4-yloxy)quinazolin-4-amine](/img/structure/B12374074.png)
